molecular formula C10H15ClFN B2585109 2-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride CAS No. 1312760-45-4

2-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride

Cat. No.: B2585109
CAS No.: 1312760-45-4
M. Wt: 203.69
InChI Key: QWZDJUSXNORQHQ-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride is a chemical compound that belongs to the class of substituted amphetamines It is characterized by the presence of a fluorine atom on the phenyl ring and a methyl group on the alpha carbon of the amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoroacetophenone and isobutylamine.

    Formation of Intermediate: The 4-fluoroacetophenone undergoes a reductive amination reaction with isobutylamine in the presence of a reducing agent such as sodium cyanoborohydride.

    Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt of 2-(4-Fluorophenyl)-2-methylpropan-1-amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride involves its interaction with various molecular targets, including neurotransmitter receptors in the brain. It is believed to modulate the release and reuptake of neurotransmitters such as dopamine and serotonin, leading to its potential effects on mood and cognition.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride
  • 2-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride
  • 2-(4-Methylphenyl)-2-methylpropan-1-amine hydrochloride

Uniqueness

2-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s metabolic stability and alter its interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(4-fluorophenyl)-2-methylpropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN.ClH/c1-10(2,7-12)8-3-5-9(11)6-4-8;/h3-6H,7,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZDJUSXNORQHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=CC=C(C=C1)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1312760-45-4
Record name 2-(4-fluorophenyl)-2-methylpropan-1-amine hydrochloride
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